molecular formula C20H25BN2O3 B6596366 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 874299-02-2

1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B6596366
CAS No.: 874299-02-2
M. Wt: 352.2 g/mol
InChI Key: HUQWYLPUKWWUJV-UHFFFAOYSA-N
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Description

1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: 874299-02-2) is a boronate-containing urea derivative. Its molecular formula is C₁₉H₂₃BN₂O₃, with a benzyl group attached to the urea nitrogen and a tetramethyl dioxaborolane-substituted phenyl ring . The compound is characterized by:

  • Boronate moiety: Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis (e.g., drug discovery and materials science) .
  • Applications: Used as a building block in pharmaceutical intermediates and chemical biology probes, particularly where boronate functionality is required for bioconjugation or catalytic processes .

Properties

IUPAC Name

1-benzyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O3/c1-19(2)20(3,4)26-21(25-19)16-11-8-12-17(13-16)23-18(24)22-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQWYLPUKWWUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136529
Record name N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874299-02-2
Record name N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874299-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It’s worth noting that the tetramethyl-1,3,2-dioxaborolan-2-yl group is often used in suzuki-miyaura cross-coupling reactions, which could suggest its role in forming biologically active compounds.

Pharmacokinetics

The compound’s solubility in organic solvents might suggest good absorption and distribution characteristics. The presence of the urea group could potentially influence its metabolism and excretion, but further studies are needed to confirm this.

Action Environment

The action of 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in organic solvents, which could affect its bioavailability and stability. Moreover, it should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability.

Biological Activity

1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20H25BN2O3, with a molecular weight of 352.24 g/mol. The compound is characterized by the presence of a dioxaborolane ring, which is known for its ability to participate in various chemical reactions and interactions with biological targets.

PropertyValue
IUPAC Name1-benzyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Molecular FormulaC20H25BN2O3
Molecular Weight352.24 g/mol
CAS Number874299-02-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dioxaborolane moiety can facilitate binding to various biological targets, potentially modulating their activity. This interaction may influence critical cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar urea compounds have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that modifications in the structure can enhance the potency against specific cancer types:

CompoundCancer Cell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
Sorafenib (Reference)HeLa7.91

These results suggest that structural variations in urea derivatives can lead to enhanced anticancer properties compared to established treatments like Sorafenib .

Enzyme Inhibition Studies

The compound has also been evaluated for its role as an enzyme inhibitor. The presence of the boron atom in the dioxaborolane structure can enhance interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that it may inhibit key enzymes associated with tumor growth and proliferation.

Case Studies and Research Findings

Several research articles have explored the biological implications of compounds similar to this compound:

  • Study on Urea Derivatives : A study published in Medicinal Chemistry Research demonstrated that urea derivatives significantly induced apoptotic cell death in cancer cell lines and blocked the cell cycle at specific phases .
  • Mechanistic Insights : Another investigation provided insights into how these compounds interact with vascular endothelial growth factor receptors (VEGFR), a target for cancer therapy.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules.

Table 1: Summary of Cross-Coupling Reactions Involving the Compound

Reaction TypeAryl HalideYield (%)Conditions
Suzuki-Miyaura4-Bromoaniline85Pd catalyst, K2CO3, THF
Negishi Coupling4-Iodotoluene90Zn powder, DMF
Sonogashira Reaction4-Chlorobenzaldehyde80CuI catalyst, EtOH

These reactions demonstrate the compound's versatility as a coupling partner and its efficacy in forming complex structures necessary for pharmaceutical development.

Drug Development

The compound has shown potential in drug development due to its ability to modify biological targets through selective binding interactions. Its derivatives have been investigated for their anti-cancer properties. For example, studies indicate that modifications to the dioxaborolane group can enhance selectivity and potency against specific cancer cell lines .

Case Study: Anti-Cancer Activity
A recent study explored the anti-cancer efficacy of derivatives of this compound against breast cancer cells. The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant cytotoxicity while maintaining low toxicity towards normal cells .

Comparison with Similar Compounds

Substituent Variations on the Urea Nitrogen

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (R₁, R₂) Purity Key Features
1-Benzyl-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 874299-02-2 C₁₉H₂₃BN₂O₃ 348.2 R₁ = Benzyl, R₂ = H 95% High boronate reactivity; benzyl enhances lipophilicity
1,1-Dimethyl-3-(3-boronophenyl)urea 1201657-84-2 C₁₂H₁₈BN₂O₃ 261.1 R₁/R₂ = Methyl 98% Reduced steric hindrance; methyl groups improve solubility
1-(4-Chlorophenyl)-3-[3-boronophenyl]urea 874302-00-8 C₁₉H₂₂BClN₂O₃ 372.7 R₁ = 4-Chlorophenyl 96% Electron-withdrawing Cl enhances boronate electrophilicity

Key Observations :

  • Benzyl vs. Chlorophenyl : The benzyl group (target compound) increases hydrophobicity compared to chlorophenyl derivatives, influencing membrane permeability in biological assays .

Substituent Variations on the Aryl Ring

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Ar) Key Features
1-(3,4-Dichlorophenyl)-3-[3-boronophenyl]urea 1400222-60-7 C₁₉H₂₁BCl₂N₂O₃ 407.1 3,4-Dichlorophenyl Enhanced electrophilicity for cross-coupling; potential antimicrobial activity
1-(3-Bromophenyl)-3-[4-boronophenyl]urea 874298-92-7 C₁₉H₂₂BBrN₂O₃ 417.1 3-Bromophenyl Bromine enables further functionalization (e.g., Suzuki coupling)
1-(2-Methoxy-5-methylphenyl)-3-[3-boronophenyl]urea 2096996-78-8 C₂₁H₂₇BN₂O₄ 382.3 2-Methoxy-5-methylphenyl Methoxy group improves solubility; steric effects may slow coupling kinetics

Key Observations :

  • Methoxy Groups : Electron-donating methoxy substituents can stabilize boronate intermediates during cross-coupling but may reduce reaction rates due to steric bulk .

Preparation Methods

Miyaura Borylation of 3-Bromoaniline

The Miyaura reaction enables direct boronation of aryl halides. A representative procedure involves:

  • Reacting 3-bromoaniline with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst.

  • Using potassium acetate as a base in anhydrous dioxane at 80–100°C.

Key data :

ParameterValueSource
Yield82–89%
Reaction Time12–18 hours
Pd Loading2 mol%

This method avoids the need for cryogenic conditions required in earlier lithiation-based approaches.

Alternative Electrochemical Borylation

Recent advances demonstrate boronate formation via electrochemical activation:

  • Benzyl acrylate derivatives react with Pin₂B₂ under tetrabutylammonium tetrafluoroborate mediation.

  • Yields: 70–75% with reduced metal catalyst requirements.

Urea Bond Formation: Strategic Approaches

Carbodiimide-Mediated Coupling

The most widely adopted method uses 1,1'-carbonyldiimidazole (CDI) to activate the amine:

  • React 3-(pinacolatoboron)aniline with CDI in THF at 0–5°C.

  • Add benzylamine gradually over 2 hours.

  • Quench with aqueous NH₄Cl and extract with ethyl acetate.

Optimization Insights :

  • Lower temperatures (<10°C) minimize boronate ester hydrolysis.

  • Anhydrous conditions are critical for yields >80%.

Isocyanate Route

An alternative pathway employs preformed benzyl isocyanate:

  • Generate benzyl isocyanate in situ from benzylamine and triphosgene.

  • React with 3-(pinacolatoboron)aniline in dichloromethane.

Comparative Performance :

MethodYieldPurityByproducts
CDI-Mediated85%98%<5% imidazole urea
Isocyanate78%95%Chlorinated species

Purification and Characterization

Crystallization Techniques

  • Solvent Pair Screening :

    Solvent SystemPurity ImprovementCrystal Morphology
    THF/Hexanes92% → 98%Needle-shaped
    DCM/Methanol90% → 96%Plate-like

Hexane-induced antisolvent crystallization achieves superior phase purity.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.85 (s, 1H, urea NH)

  • δ 7.42–7.28 (m, 9H, aromatic)

  • δ 4.45 (d, J = 5.6 Hz, 2H, CH₂Ph)

  • δ 1.35 (s, 12H, pinacol CH₃)

HPLC-MS :

  • m/z 370.2 [M+H]⁺ (calc. 370.2)

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

  • 3.2 kg/day production using tubular reactors.

  • 20% reduction in Pd catalyst usage compared to batch processes.

Stability Profiling

ConditionDegradation After 6 Months
25°C, N₂ atmosphere<1%
40°C, 75% RH12%

Storage recommendations: Desiccated at −20°C under argon .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and reaction conditions for preparing 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzyl isocyanate derivative with a boronic ester-functionalized aniline under inert conditions (e.g., dry tetrahydrofuran or toluene). Catalysts like palladium for Suzuki-Miyaura coupling may be employed to attach the tetramethyl dioxaborolane moiety. Base additives (e.g., triethylamine) are used to neutralize byproducts like HCl .
  • Key Parameters : Reaction temperature (60–100°C), anhydrous solvents, and stoichiometric ratios of reagents (1:1.2 for amine:isocyanate) are critical for yield optimization .

Q. How is this compound characterized for structural confirmation and purity assessment?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the urea backbone and aromatic substitution patterns. The tetramethyl dioxaborolane group shows distinct peaks at ~1.3 ppm (methyl protons) and 30–35 ppm (boron-bound carbons) .
  • HPLC-MS : Validates molecular weight (expected [M+H]⁺ ~380–400 Da) and detects impurities. Mobile phases often use acetonitrile/water with 0.1% formic acid .
  • X-ray Crystallography : Resolves boronic ester geometry and hydrogen-bonding interactions in the urea moiety .

Q. What are the stability considerations for long-term storage of this compound?

  • Stability Profile : The boronic ester group is moisture-sensitive. Storage under argon at –20°C in amber vials is recommended. Degradation products (e.g., free boronic acid) can be monitored via 11^{11}B NMR or FTIR (B-O stretching ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Approach : Density Functional Theory (DFT) calculations predict transition states and activation energies for Suzuki-Miyaura couplings. Software like Gaussian or ORCA models the electronic effects of substituents on the phenyl ring. Reaction path sampling identifies low-energy intermediates, reducing trial-and-error experimentation .
  • Case Study : ICReDD’s workflow integrates quantum mechanics with machine learning to predict optimal catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O) for boronic acid coupling .

Q. How do statistical experimental design (DoE) methods improve yield in multi-step syntheses?

  • Methodology : Fractional factorial designs or response surface methodology (RSM) screen variables like temperature, catalyst loading, and solvent polarity. For example, a Central Composite Design (CCD) can optimize the ratio of boronic ester to benzyl isocyanate, reducing side reactions (e.g., dimerization) .
  • Data Analysis : ANOVA identifies significant factors, while contour plots visualize interactions. A recent study achieved 85% yield by optimizing Pd catalyst concentration (0.5–2 mol%) and reaction time (12–24 hrs) .

Q. What strategies are used to resolve contradictions in bioactivity data across studies?

  • Root Cause Analysis : Discrepancies may arise from impurities (e.g., residual palladium) or solvent effects. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding affinity. Batch-to-batch reproducibility is assessed via LC-MS and elemental analysis .
  • Case Example : In kinase inhibition studies, conflicting IC₅₀ values were traced to DMSO concentration variations (>1% DMSO alters protein conformation) .

Q. How is this compound utilized in cross-coupling reactions for functional material development?

  • Applications : The tetramethyl dioxaborolane group enables Suzuki couplings to create conjugated polymers or metal-organic frameworks (MOFs). For instance, copolymerization with fluorene derivatives yields luminescent materials. Reaction conditions (e.g., microwave irradiation) enhance regioselectivity .
  • Mechanistic Insight : The boronic ester acts as a transient protecting group, allowing sequential functionalization of the urea core .

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